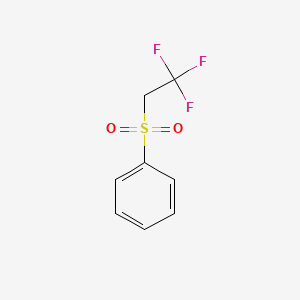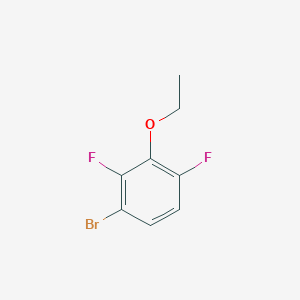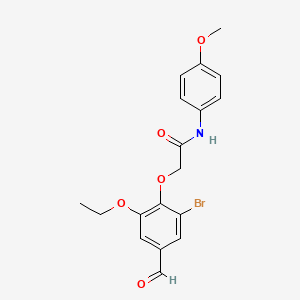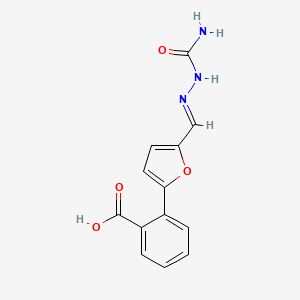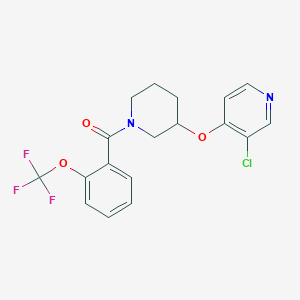
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Structural and Spectroscopic Studies
A study by (Karthik et al., 2021) focused on the synthesis and characterization of a related compound. This research provided insights into the structural properties, including X-ray diffraction studies, and spectroscopic techniques, highlighting the potential of such compounds for detailed molecular analysis.
Crystallography and Molecular Structure
Research by (Eckhardt et al., 2020) and (Revathi et al., 2015) demonstrated the importance of crystallography in understanding the molecular structure of similar compounds. These studies offer valuable information on molecular geometry and intermolecular interactions, essential for developing new materials and drugs.
Quantum Chemical and Topological Analysis
The work of (Sivakumar et al., 2021) utilized quantum chemical and topological methods to study a related compound. This approach is crucial in predicting reactivity and stability, offering a computational perspective on the potential applications of these compounds.
Synthesis and Antimicrobial Activity
A study by (Mallesha & Mohana, 2014) highlighted the synthesis of similar compounds and their potential antimicrobial properties. This research points to the possible use of these compounds in developing new antimicrobial agents.
Synthesis Techniques
Research on synthesis methods, such as that conducted by (Zheng Rui, 2010), provides insights into efficient and scalable production processes. Such knowledge is vital for the commercial application of these compounds in various fields.
Stereochemistry and Catalysis
Investigations into the stereochemistry and catalytic properties, as explored by (Omar & Basyouni, 1974) and (Omar & Basyouni, 1974), are crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis.
Biochemical Studies
Biochemical applications, such as those studied by (Burgos et al., 1992), highlight the potential of these compounds in biological systems, offering insights into their interactions with biological molecules and potential therapeutic applications.
Medicinal Chemistry and Drug Development
The studies by (Colpaert et al., 2004) and (Bisht et al., 2010) in the field of medicinal chemistry demonstrate the potential therapeutic applications of related compounds, opening avenues for new drug discovery and development.
作用機序
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in regulating the amount of cholesterol in the body by controlling the degradation of low-density lipoprotein receptors .
Mode of Action
The compound is a prodrug that is converted by liver carboxyesterase (CES1) into its active form . This active form selectively inhibits the synthesis of the PCSK9 protein .
Biochemical Pathways
The compound affects the cholesterol homeostasis pathway . By inhibiting PCSK9 synthesis, the compound increases the availability of low-density lipoprotein receptors, which in turn increases the clearance of LDL-C from the bloodstream . This leads to a decrease in total cholesterol levels.
Pharmacokinetics
It is converted into its active form in the liver by CES1 . The active form of the compound has been found in mice at 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and in monkeys at 9.0 μg/mL 0.5 hr post 30 mg/kg p.o .
Result of Action
The result of the compound’s action is a reduction in total cholesterol levels . By inhibiting PCSK9 synthesis, the compound increases the clearance of LDL-C from the bloodstream, leading to lower total cholesterol levels .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s conversion into its active form depends on the presence and activity of CES1 in the liver . Additionally, factors such as diet, other medications, and genetic variations can influence cholesterol levels and thus the compound’s efficacy.
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-14-10-23-8-7-16(14)26-12-4-3-9-24(11-12)17(25)13-5-1-2-6-15(13)27-18(20,21)22/h1-2,5-8,10,12H,3-4,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNSYGIGVUCFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2OC(F)(F)F)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2953954.png)
![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2953955.png)
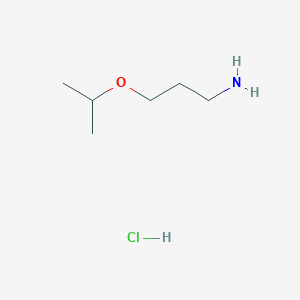
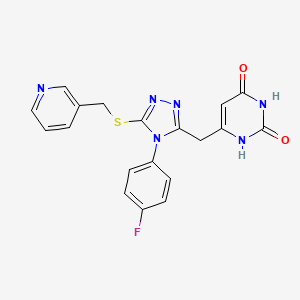
![5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2953958.png)
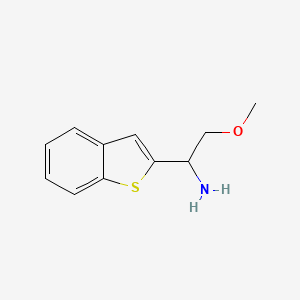


![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
